molecular formula C25H18N4O5 B2604208 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide CAS No. 877656-83-2

4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide

Cat. No.: B2604208
CAS No.: 877656-83-2
M. Wt: 454.442
InChI Key: QPCVFPWPNITBBE-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine-dione core substituted with a phenyl group at position 3 and an acetamido-benzamide moiety at position 1. The compound’s core scaffold is structurally analogous to kinase inhibitors and topoisomerase modulators, though its specific biological targets remain under investigation .

Properties

CAS No.

877656-83-2

Molecular Formula

C25H18N4O5

Molecular Weight

454.442

IUPAC Name

4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzamide

InChI

InChI=1S/C25H18N4O5/c26-23(31)15-10-12-16(13-11-15)27-20(30)14-28-21-18-8-4-5-9-19(18)34-22(21)24(32)29(25(28)33)17-6-2-1-3-7-17/h1-13H,14H2,(H2,26,31)(H,27,30)

InChI Key

QPCVFPWPNITBBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be catalyzed by various acids, including oxalic acid, and can be performed under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This could include the use of solvent-free conditions, robust reaction setups, and efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include derivatives with variations in the acetamido side chain or substitutions on the phenyl ring. Below is a comparative analysis based on available data:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Features
4-(2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide (Target Compound) Not explicitly reported -NHCO-benzamide at position 1 Estimated ~455–465 Polar benzamide group enhances hydrogen-bonding potential; moderate solubility
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide C₂₅H₁₉N₃O₅ -OCH₃ (2-methoxyphenyl) at position 1 441.443 Methoxy group increases lipophilicity; lower solubility in aqueous media
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., Example 3b ) Variable Piperazine/acrylamide substituents ~500–600 Enhanced kinase selectivity; optimized pharmacokinetic profiles

Key Findings

Substituent Effects on Solubility :

  • The target compound’s benzamide group likely improves aqueous solubility compared to the methoxyphenyl analogue , which is critical for oral bioavailability.
  • Methoxyphenyl derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability but limiting solubility.

Biological Activity: While direct activity data for the target compound is scarce, structurally related pyrimido[4,5-d]pyrimidinones (e.g., ) demonstrate nanomolar inhibition of kinases like EGFR and BRAF. Chromenone-pyrimidine hybrids (e.g., Example 53 ) show antitumor activity, highlighting the therapeutic relevance of fused heterocycles.

Synthetic Accessibility :

  • The methoxyphenyl analogue is synthesized via coupling of the benzofuropyrimidine core with 2-methoxyphenylacetic acid, whereas the target compound likely requires benzamide-specific coupling reagents.

Biological Activity

4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.

Synthesis

The compound is synthesized through a multi-step process involving the formation of the benzofuro[3,2-d]pyrimidine core and subsequent acetamido and benzamide functionalization. The synthetic pathway often includes intermediate compounds that exhibit varying degrees of biological activity.

Anticancer Properties

Research indicates that derivatives of benzofuro[3,2-d]pyrimidine compounds exhibit significant anticancer activity. A study evaluated a series of related compounds for their effects on various human tumor cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range against breast cancer and leukemia cell lines, suggesting potent cytotoxicity.

CompoundIC50 (μM)Cancer Type
2b10Breast Cancer
6e1.35Leukemia
6k2.18Lung Cancer

These findings suggest that the compound's structure may play a crucial role in its ability to inhibit cancer cell proliferation.

Antiviral Activity

The compound's potential as an antiviral agent has also been explored, particularly against SARS-CoV-2. A recent study highlighted the efficacy of similar fused flavonoids as inhibitors of the 3-chymotrypsin-like cysteine protease (3CLpro), a key enzyme in the viral life cycle. Molecular docking studies demonstrated favorable binding interactions with the target enzyme.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and viral replication.

Case Studies

  • Antitumor Activity : In vitro studies conducted on various tumor cell lines revealed that compounds with similar structures inhibited cell growth effectively at concentrations below 20 μM.
    "The dihydrobenzofuran derivatives constitute a new group of antimitotic agents that inhibit tubulin polymerization."
  • Antiviral Studies : A study focusing on the inhibition of SARS-CoV-2 reported that synthesized derivatives demonstrated IC50 values comparable to known antiviral agents, indicating their potential as therapeutic candidates.

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